molecular formula C20H39NO5 B12681819 2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol CAS No. 93841-72-6

2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol

Cat. No.: B12681819
CAS No.: 93841-72-6
M. Wt: 373.5 g/mol
InChI Key: LVTVNBZPWLZHIS-UHFFFAOYSA-N
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Description

2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol is a bisethanol derivative featuring a central oxazole ring substituted with an undecyl (C11) chain and two methyleneoxy-ethanol moieties. Such compounds are often explored for applications in surfactants, dyes, or pharmaceutical intermediates due to their amphiphilic nature and functionalizable hydroxyl groups.

Properties

CAS No.

93841-72-6

Molecular Formula

C20H39NO5

Molecular Weight

373.5 g/mol

IUPAC Name

2-[[4-(2-hydroxyethoxymethyl)-2-undecyl-5H-1,3-oxazol-4-yl]methoxy]ethanol

InChI

InChI=1S/C20H39NO5/c1-2-3-4-5-6-7-8-9-10-11-19-21-20(18-26-19,16-24-14-12-22)17-25-15-13-23/h22-23H,2-18H2,1H3

InChI Key

LVTVNBZPWLZHIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NC(CO1)(COCCO)COCCO

Origin of Product

United States

Preparation Methods

The synthesis of 2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.

    Medicine: It is explored for its potential therapeutic properties, including its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2’-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol involves its interaction with specific molecular targets and pathways. The oxazole ring and the bis(methyleneoxy)ethanol moieties play a crucial role in its binding to target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The undecyl chain provides moderate hydrophobicity compared to longer (e.g., C21 in ) or unsaturated (C18 in ) chains.

Key Observations :

  • Bisethanol derivatives with alkyl/aryl chains (e.g., ) are commonly surfactants, while azo-linked variants (e.g., ) serve as dyes. The target compound’s oxazole core may expand its utility in electronic materials or catalysis.

Physicochemical Properties

Compound Solubility Melting Point Stability References
Target Compound Likely low water solubility (due to C11 chain) Not reported Expected stable under neutral conditions
4,4(5H)-Oxazoledimethanol,2-heneicosyl Insoluble in water (C21 chain) Not reported Stable at room temperature
Ethanol, 2,2'-(9-octadecen-1-ylimino)bis Slightly water-soluble Liquid at RT Oxidizes under strong oxidants
3-(Substitutedphenyl)-Δ2-isoxazoline () Ethanol-soluble 138°C Stable during crystallization

Key Observations :

  • Longer alkyl chains (e.g., C21 in ) reduce water solubility compared to shorter chains.
  • Oxazole and isoxazoline derivatives () exhibit solid-state stability, while unsaturated analogs () are prone to oxidation.

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